
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol typically involves the reaction of 3-chlorophenylamine with 3,4-dimethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted products with various nucleophiles.
科学研究应用
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
N-(3-chlorophenethyl)-4-nitrobenzamide: A compound with a chlorophenyl group and similar biological activities.
Thiazoles: Compounds with diverse biological activities and structural similarities.
Uniqueness
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
835612-20-9 |
|---|---|
分子式 |
C12H16ClNO2 |
分子量 |
241.71 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-3,4-dimethylmorpholin-2-ol |
InChI |
InChI=1S/C12H16ClNO2/c1-9-12(15,16-7-6-14(9)2)10-4-3-5-11(13)8-10/h3-5,8-9,15H,6-7H2,1-2H3 |
InChI 键 |
IXISIYPDKJRTHW-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OCCN1C)(C2=CC(=CC=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


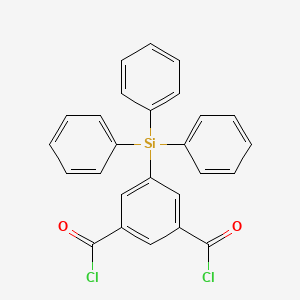
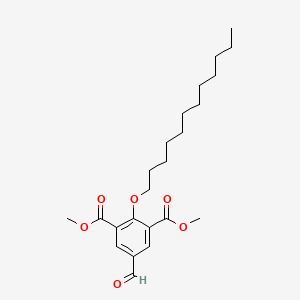
![(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]](/img/structure/B12538557.png)
![1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B12538574.png)
![[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12538576.png)
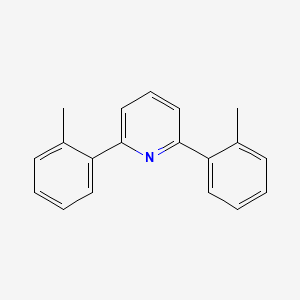
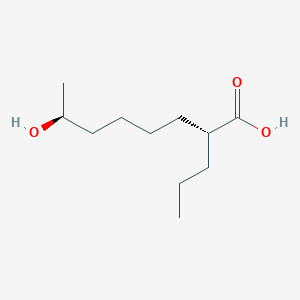


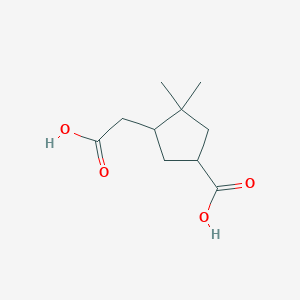
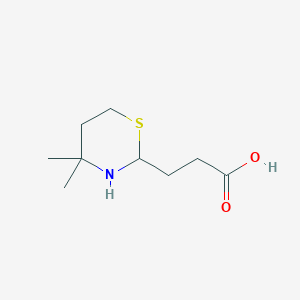
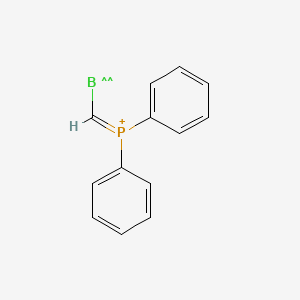
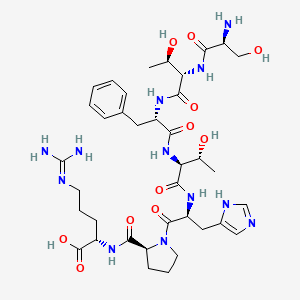
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
